molecular formula C12H17ClO3 B1642202 1-chloro-2-(2,2-diethoxyethoxy)benzene

1-chloro-2-(2,2-diethoxyethoxy)benzene

Cat. No.: B1642202
M. Wt: 244.71 g/mol
InChI Key: CSQZSNQJNDTMRA-UHFFFAOYSA-N
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Description

1-chloro-2-(2,2-diethoxyethoxy)benzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a chloro group and a diethoxyethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-(2,2-diethoxyethoxy)benzene typically involves the reaction of 1-chloro-2-hydroxybenzene with 2,2-diethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: The reaction is usually carried out at elevated temperatures, typically around 80-100°C.

    Solvent: Common solvents used include toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-(2,2-diethoxyethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The diethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of 1-amino-2-(2,2-diethoxy-ethoxy)-benzene or 1-thio-2-(2,2-diethoxy-ethoxy)-benzene.

    Oxidation: Formation of 1-chloro-2-(2,2-diethoxy-ethoxy)-benzaldehyde or 1-chloro-2-(2,2-diethoxy-ethoxy)-benzoic acid.

    Reduction: Formation of 1-chloro-2-(2,2-diethoxy-ethoxy)-cyclohexane.

Scientific Research Applications

1-chloro-2-(2,2-diethoxyethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-(2,2-diethoxyethoxy)benzene involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the diethoxyethoxy group can undergo hydrolysis or oxidation. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(2,2-diethoxyethoxy)-4-fluorobenzene
  • 1-Chloro-2-(2,2-diethoxyethoxy)-3-fluorobenzene
  • 1-Chloro-2-(2,2-diethoxyethoxy)-4-nitrobenzene

Uniqueness

1-chloro-2-(2,2-diethoxyethoxy)benzene is unique due to the specific positioning of the chloro and diethoxyethoxy groups on the benzene ring. This unique structure imparts distinct reactivity and properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-2-(2,2-diethoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO3/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQZSNQJNDTMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=CC=C1Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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